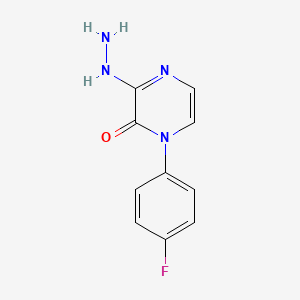
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one is a chemical compound that belongs to the class of pyrazinones It is characterized by the presence of a fluoro-phenyl group attached to the pyrazinone ring, along with a hydrazino group
Preparation Methods
The synthesis of 1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and pyrazinone derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethylformamide, along with catalysts such as palladium or copper salts.
Synthetic Routes:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazinone ring.
Substitution: The fluoro-phenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazinones and phenyl derivatives.
Scientific Research Applications
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Industry: In the industrial sector, it is utilized as a precursor for the synthesis of various specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as inflammation or cell proliferation.
Pathways: It can modulate signaling pathways, including those related to oxidative stress and apoptosis, leading to its observed biological effects.
Binding Interactions: The hydrazino group and fluoro-phenyl moiety play crucial roles in the binding interactions with target molecules, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluoro-phenyl)-3-phenyl-propenone and 4-[3-(aryl/heteroaryl)-3-oxo-propenyl]-benzaldehyde derivatives share structural similarities.
Uniqueness: The presence of the hydrazino group in this compound distinguishes it from other compounds, providing unique reactivity and potential biological activity.
Applications: While similar compounds may also have applications in medicinal chemistry and materials science, the specific combination of functional groups in this compound offers distinct advantages in certain research and industrial contexts.
Properties
Molecular Formula |
C10H9FN4O |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)15-6-5-13-9(14-12)10(15)16/h1-6H,12H2,(H,13,14) |
InChI Key |
FCEVZDZPVJSMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















